![molecular formula C15H11FN2O3 B5753540 N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea](/img/structure/B5753540.png)
N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea
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Overview
Description
N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea involves the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the levels of certain neurotransmitters, such as acetylcholine, which can have beneficial effects in the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been found to exhibit anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea in lab experiments is its potent inhibitory activity against specific enzymes, which can make it a valuable tool for studying the mechanisms of certain diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for the study of N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea. One direction would be to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction would be to explore its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Additionally, further studies could be conducted to better understand the mechanisms underlying its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea involves the reaction of 3-fluoroaniline with 3-oxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield the final product.
Scientific Research Applications
N-(3-fluorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-10-2-1-3-11(6-10)17-15(20)18-12-5-4-9-8-21-14(19)13(9)7-12/h1-7H,8H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHTZLGDIDIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea |
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